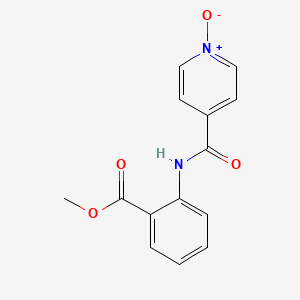

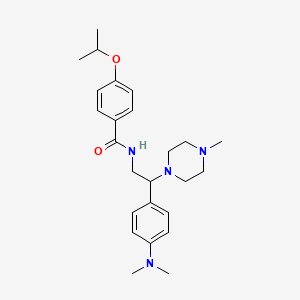

![molecular formula C23H15F2N3 B2355744 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-27-6](/img/structure/B2355744.png)

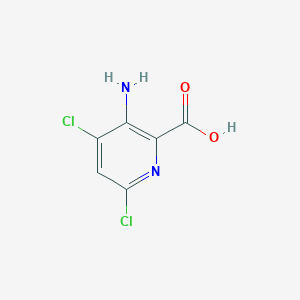

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, also known as FPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Photophysical and Electrochemical Properties

Research indicates that the introduction of fluorine atoms into the pyrazoloquinoline molecule modifies several of its properties, including fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. Fluorine's distance-dependent electron-withdrawing effect can tune the basicity of the molecule, leading to increased resistance to proton donors and preserving high fluorescence yield even in the presence of strong proton donors like TFA (Szlachcic & Uchacz, 2018).

Reversible Quenching of Fluorescence

Pyrazoloquinoline derivatives exhibit efficient quenching processes in the presence of protic acid, which is reversible and can be fully recovered, indicating potential for use in fluorescence-based sensors (Mu et al., 2010).

Molecular Sensors

The chromophore 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline is highlighted for its versatility in constructing brightly fluorescent molecular sensors. It allows integration into systems for metal ion recognition, demonstrating favorable signaling features (Rurack et al., 2002).

Light-emitting Devices

Several studies focus on the synthesis and evaluation of pyrazoloquinoline derivatives for their application in organic light-emitting diodes (OLEDs). These compounds exhibit strong fluorescence in solution and solid state, with potential for use as dye chromophores in OLEDs due to their ability to achieve significant brightness and cover a wide spectral range of electroluminescence (Gondek et al., 2008).

Interaction with Proteins and Cell Imaging

Derivatives of pyrazoloquinoline have been synthesized and studied for their interactions with proteins, demonstrating potential applications in mammalian cell imaging. These derivatives exhibit staining properties to cultured HeLa cells, suggesting their use as fluorophores that can bind with protein molecules (Majumdar et al., 2014).

Propiedades

IUPAC Name |

8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSRYXBWHFPMSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

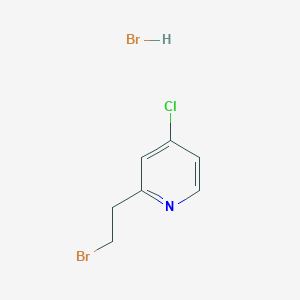

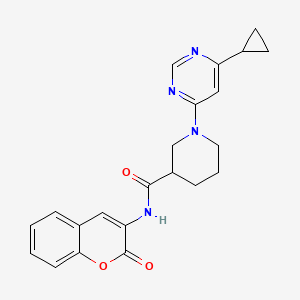

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)

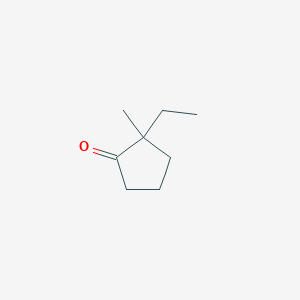

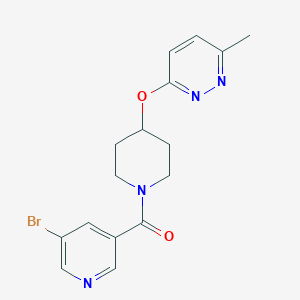

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

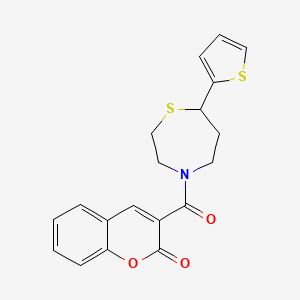

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)